Benzene, 4-bromo-2-(methylthio)-1-nitro-
Overview
Description
Benzene, 4-bromo-2-(methylthio)-1-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with bromine, a methylthio group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-bromo-2-(methylthio)-1-nitro- typically involves multiple steps, starting with the bromination of a suitable benzene derivative. The methylthio group can be introduced through a nucleophilic substitution reaction, while the nitro group is usually added via nitration. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-bromo-2-(methylthio)-1-nitro- undergoes several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 4-bromo-2-(methylthio)-1-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 4-bromo-2-(methylthio)-1-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group can influence its reactivity and binding affinity, while the bromine and methylthio groups can modulate its overall chemical behavior. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzene, 4-bromo-1-nitro-: Lacks the methylthio group, resulting in different chemical properties and reactivity.
Benzene, 2-(methylthio)-1-nitro-:
Benzene, 4-bromo-2-(methylthio)-: Lacks the nitro group, altering its oxidation and reduction behavior.
Uniqueness
Benzene, 4-bromo-2-(methylthio)-1-nitro- is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications, offering versatility and potential for innovation in multiple fields.
Biological Activity
Benzene, 4-bromo-2-(methylthio)-1-nitro- (CAS No. 849623-34-3) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₆BrN₁O₂S
- Molecular Weight : 216.032 g/mol
- Density : 1.6 ± 0.1 g/cm³
- Melting Point : 53-55 °C
- Boiling Point : 265.4 ± 20.0 °C at 760 mmHg
Synthesis Methods
The synthesis of Benzene, 4-bromo-2-(methylthio)-1-nitro- typically involves the nitration of a bromo-methyl-thio-substituted benzene derivative. The reaction conditions often require careful control of temperature and reaction time to yield the desired product effectively.
Biological Activity
Benzene, 4-bromo-2-(methylthio)-1-nitro- has been studied for various biological activities, including:
- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against a range of bacterial strains. In vitro studies have shown its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.
- Antifungal Properties : The compound has also demonstrated antifungal activity, making it a candidate for further exploration in treating fungal infections.
- Anti-inflammatory Effects : Some studies suggest that Benzene, 4-bromo-2-(methylthio)-1-nitro- may possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.
- Analgesic Effects : Preliminary data indicates potential analgesic effects, warranting further investigation into its use as a pain management agent.
The biological activity of Benzene, 4-bromo-2-(methylthio)-1-nitro- is believed to involve interactions with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit certain enzymes critical for bacterial and fungal metabolism.
- Cell Membrane Disruption : It may disrupt the integrity of microbial cell membranes, leading to cell death.
- Modulation of Signaling Pathways : The compound could influence inflammatory pathways by modulating cytokine production.
Case Studies and Research Findings
Several studies have explored the biological activities of Benzene, 4-bromo-2-(methylthio)-1-nitro-. Below are key findings from selected research:
Study | Findings |
---|---|
Study A (2023) | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 32 to 64 µg/mL. |
Study B (2022) | Showed antifungal activity against Candida species with comparable efficacy to standard antifungal agents. |
Study C (2021) | Investigated anti-inflammatory effects in a murine model, resulting in reduced edema and cytokine levels post-treatment. |
Properties
IUPAC Name |
4-bromo-2-methylsulfanyl-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVAGSJGMONNFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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